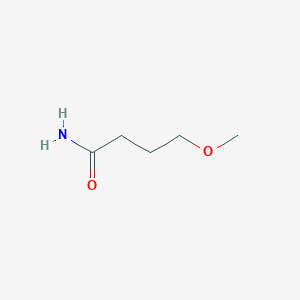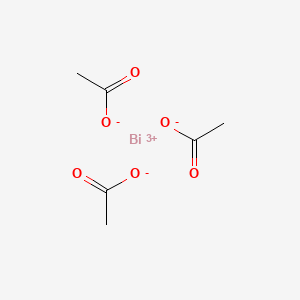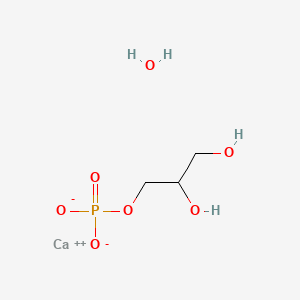
Calcium glycerophosphate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium Glycerophosphate Hydrate is a Calcium salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder . It is primarily used for neutralizing acidic foods and protecting teeth . The commercial product is a mixture of calcium beta-, and D-, and L -alpha-glycerophosphate .
Molecular Structure Analysis
The molecular formula of this compound is C3H7CaO6P . It’s a mixture, in variable proportions, of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated .Physical and Chemical Properties Analysis
This compound forms a white, fine, slightly hygroscopic powder . It contains not less than 18.6% and not more than 19.4% of calcium (Ca), calculated on the dried basis .Mechanism of Action
Future Directions
Calcium Glycerophosphate Hydrate is found in over-the-counter dental products such as toothpastes for the prevention of dental caries . In prescription products, it is indicated as a Calcium or phosphate donor for replacement or supplementation in patients with insufficient Calcium or phosphate . It’s also suggested that it’s preferable to calcium phosphate due to its increased solubility .
Properties
| Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate. | |
CAS No. |
28917-82-0 |
Molecular Formula |
C3H9CaO6P |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
calcium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChI Key |
QNNOMMQTMSHMBN-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O.[Ca] |
melting_point |
Decomposes at 170 |
physical_description |
Absolute acid: Clear syrupy liquid; [Merck Index] |
Related CAS |
126-95-4 |
solubility |
Soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


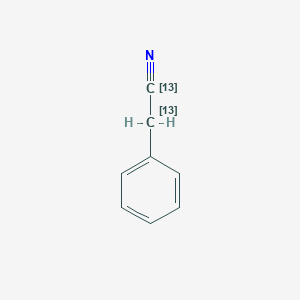



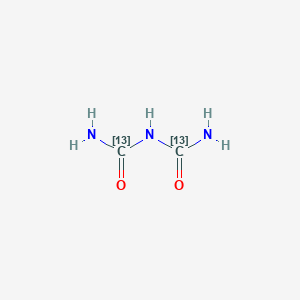


![N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide](/img/structure/B3423224.png)


